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molecular formula C12H13NO6 B1336463 2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid CAS No. 17335-88-5

2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid

Cat. No. B1336463
M. Wt: 267.23 g/mol
InChI Key: VOABBQIQCAKTIC-UHFFFAOYSA-N
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Patent
US07435735B2

Procedure details

To a solution of N-(carboxymethyl)glycine (13.31 g, 100.00 mmol) in aqueous 2N NaOH (100 mL) was added a solution of benzylchloroformate (18.77 g, 110.00 mmol) in aqueous 2N NaOH (55 mL) at 0° C. The reaction was stirred at room temperature overnight and washed with Et2O. The aqueous layer was acidified to pH 2 with aqueous 1N HCl solution and extracted four times with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford the product as a clear oil.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
18.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][NH:5][CH2:6][C:7]([OH:9])=[O:8])([OH:3])=[O:2].[CH2:10]([O:17][C:18](Cl)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[OH-].[Na+]>[CH2:10]([O:17][C:18]([N:5]([CH2:6][C:7]([OH:9])=[O:8])[CH2:4][C:1]([OH:3])=[O:2])=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.31 g
Type
reactant
Smiles
C(=O)(O)CNCC(=O)O
Name
Quantity
18.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted four times with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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